Fexapotide - 492447-54-8

Fexapotide

Catalog Number: EVT-3199893
CAS Number: 492447-54-8
Molecular Formula: C90H163N27O25S
Molecular Weight: 2055.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NX-1207 is an investigational new drug for BPH, whose chemical entity and mechanism of action remain undisclosed. Nymox Pharmaceutical Corporation recently completed studies of NX-1207 for treatment of benign prostatic hyperplasia (BPH).
Overview

Fexapotide triflutate is a synthetic peptide compound primarily investigated for its therapeutic potential in treating benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). It is designed to enhance the therapeutic efficacy of existing treatments for these conditions. Fexapotide triflutate operates through mechanisms that involve modulation of cellular processes, particularly in the prostate tissue.

Source

Fexapotide triflutate was developed as a therapeutic agent aimed at addressing BPH, a common condition in older men characterized by an enlarged prostate that can lead to urinary difficulties. The compound has been the subject of various clinical trials assessing its safety and efficacy compared to traditional treatments.

Classification

Fexapotide triflutate is classified as a peptide-based therapeutic agent. Its mechanism involves targeting specific pathways within prostate cells to alleviate symptoms associated with BPH and LUTS.

Synthesis Analysis

Methods

The synthesis of fexapotide triflutate involves several advanced biochemical techniques. The compound is synthesized through solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. This method enables the incorporation of specific modifications, such as glycosylation and phosphorylation sites, which can enhance the stability and efficacy of the peptide.

Technical Details

  • Amino Acid Variants: The synthesis may include variants with amino acid substitutions at critical sites, such as glycosylation or proteolytic cleavage sites. These modifications can improve the pharmacokinetic properties of the compound .
  • Cyclization: Certain variants may also incorporate cysteine residues at both ends of the peptide sequence to facilitate cyclization through disulfide bond formation, enhancing stability against proteolytic degradation .
  • Peptide Bonds: Techniques such as retro-inverso pseudopeptide bond formation are employed to confer resistance to enzymatic degradation, which is crucial for maintaining therapeutic efficacy over time .
Molecular Structure Analysis

Structure

Fexapotide triflutate is a complex peptide with a specific sequence that includes multiple amino acids. The structural configuration plays a significant role in its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 373.54 g/mol

Data

The structural analysis reveals that fexapotide triflutate contains various functional groups that contribute to its interaction with biological targets. The presence of sulfur in cysteine residues is particularly relevant for forming disulfide bonds, which stabilize the peptide's conformation.

Chemical Reactions Analysis

Reactions

Fexapotide triflutate undergoes several chemical reactions during its synthesis and interaction with biological systems:

  • Hydrolysis: In biological environments, fexapotide triflutate may be subject to hydrolytic reactions that can affect its stability and activity.
  • Disulfide Bond Formation: The cyclization process through disulfide bond formation is crucial for maintaining the integrity of the peptide structure .

Technical Details

The reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure purity and correct molecular weight during synthesis.

Mechanism of Action

Process

Fexapotide triflutate exerts its effects primarily through modulation of cellular signaling pathways involved in prostate tissue growth and function. The mechanism includes:

  • Cellular Proliferation Inhibition: Fexapotide triflutate inhibits excessive cellular proliferation in prostate tissues, thereby alleviating symptoms associated with BPH.
  • Improvement in Urinary Flow: By reducing obstruction caused by enlarged prostate tissue, fexapotide triflutate improves urinary flow rates in affected patients .

Data

Clinical trials have demonstrated significant improvements in symptom scores among patients treated with fexapotide triflutate compared to placebo groups, indicating its effectiveness in managing BPH symptoms over long-term follow-up periods .

Physical and Chemical Properties Analysis

Physical Properties

Fexapotide triflutate appears as a white to off-white powder. It is soluble in aqueous solutions, which is essential for its administration via injection.

Chemical Properties

  • Stability: The compound shows stability under physiological conditions due to its modified peptide bonds and potential cyclization.
  • Solubility: High solubility in water facilitates its use in injectable formulations, making it suitable for therapeutic applications.
Applications

Scientific Uses

Fexapotide triflutate has been primarily researched for its application in treating benign prostatic hyperplasia and lower urinary tract symptoms. Its unique properties make it suitable for:

  • Injectable Therapies: As a transrectal injectable agent, it provides an alternative treatment pathway for patients who may not respond well to oral medications.
  • Research into Prostate Health: Ongoing studies continue to explore its efficacy and safety profile, contributing valuable data to the field of urology and men's health .
Introduction to Fexapotide Triflutate Research Significance

Historical Development of Intraprostatic Protein Therapeutics

The evolution of intraprostatic injectables represents a significant chapter in urological therapeutics, emerging from the limitations of systemic pharmacological interventions. Prior to FT's development, BPH management relied primarily on two drug classes: alpha-adrenergic antagonists that relax prostatic smooth muscle but fail to reduce prostate volume, and 5-alpha-reductase inhibitors that gradually shrink the gland but carry significant sexual side effects [2] [8]. Both require indefinite daily dosing with suboptimal adherence rates exceeding 50% within the first year [2]. Surgical interventions, while effective, entail substantial risks including bleeding, incontinence, and sexual dysfunction [1] [2].

Table 1: Evolution of Intraprostatic Therapies for BPH

Therapeutic EraRepresentative AgentsPrimary MechanismKey Limitations
Systemic Pharmacological (1980s-present)Alpha-blockers, 5ARIsReceptor antagonism, enzyme inhibitionSystemic side effects, indefinite dosing, limited efficacy
Early Minimally Invasive (1990s-2010s)TUNA, TUMT, HIFUThermal ablationSignificant morbidity, catheterization requirements, high retreatment rates
Modern Injectable (2010s-present)Fexapotide triflutate, PRX-302Selective apoptosisRequires specialized administration, long-term data evolving

The historical context reveals a persistent therapeutic gap that FT aims to bridge. Initial injectable approaches utilized chemolytic agents or thermal energy, causing indiscriminate tissue destruction with complications including prostatic abscesses, rectourethral fistulas, and significant morbidity [2]. Protein-based injectables represented the next evolutionary phase, with PRX-302 (topsalysin) employing a PSA-activated pore-forming mechanism [8]. However, FT stands apart as the first protein therapeutic designed specifically to harness physiological apoptosis pathways without requiring prostate-specific antigen for activation [3] [5]. This mechanism preserves extracellular matrix architecture while selectively eliminating hyperplastic glandular cells, theoretically reducing collateral damage risks [3]. Clinical development progressed through randomized Phase III trials involving >1700 injections, establishing its safety and efficacy profile [1] [5].

Unmet Medical Needs in Benign Prostatic Hyperplasia Management

Despite numerous available treatments, BPH management continues to face significant challenges that FT directly addresses. Current pharmacological therapies demonstrate substantial limitations: alpha-blockers provide only symptomatic relief (mean IPSS improvement: 4-5 points) without altering disease progression, while 5-alpha-reductase inhibitors require 6+ months for modest effects (mean IPSS improvement: 3-4 points) and carry risks of sexual dysfunction and potential concerns regarding high-grade prostate cancer [1] [2] [8]. Critically, medication adherence remains problematic with >50% discontinuation rates within one year due to insufficient efficacy, intolerable side effects, and financial burdens [2].

Surgical interventions, though effective for symptom relief, present substantial barriers including:

  • Procedural risks: Bleeding, infection, and anesthetic complications
  • Functional sequelae: Retrograde ejaculation (≤75%), urinary incontinence (≤15%), and erectile dysfunction (≤10%)
  • Resource intensity: Requiring hospitalization, specialized equipment, and surgeon expertise [1] [2]

Minimally invasive surgical treatments (MIST) like Rezum and Urolift offer improvements but still demonstrate significant limitations:

  • Moderate efficacy: Mean IPSS improvement of 9-11 points versus 15+ points for TURP
  • Limited durability: Significant retreatment rates over time
  • Technical constraints: Requirement for anesthesia and post-procedure catheterization (2-7 days) [2] [8]

Perhaps most critically, no existing medical therapy significantly reduces the long-term risk of acute urinary retention (AUR) or progression to surgery. FT uniquely addresses this unmet need, demonstrating in long-term studies (mean 3.58 years) an 8.08% intervention rate versus 27.85% in oral medication cohorts (p<0.0001) and reducing spontaneous AUR incidence to 1.08% (p=0.0058) [1]. Additionally, an unexpected finding emerged regarding prostate cancer risk reduction (1.1% in FT groups vs controls, p=0.0116), potentially representing a paradigm-shifting secondary benefit [1].

Fexapotide Triflutate as a Novel Mechanistic Approach

Fexapotide triflutate operates through a fundamentally distinct apoptosis induction mechanism that differentiates it from all existing BPH therapies. Unlike cytotoxic agents that cause necrotic destruction, FT selectively activates programmed cell death pathways exclusively within glandular epithelial cells of the prostate transition zone [3] [5]. The molecular mechanism involves upregulation of cIAP1 (cellular inhibitor of apoptosis protein 1), triggering caspase-independent apoptosis that preserves extracellular architecture while eliminating hyperplastic tissue [6] [9]. This biochemical precision enables targeted volume reduction without damaging surrounding nerves, blood vessels, or smooth muscle structures [3] [5].

Table 2: Comparative Mechanisms of Action for BPH Therapies

Therapeutic ClassRepresentative AgentsPrimary Molecular TargetTissue Effect
Alpha-adrenergic antagonistsTamsulosin, silodosinAlpha-1 receptorsSmooth muscle relaxation
5-alpha-reductase inhibitorsFinasteride, dutasteride5-alpha-reductase enzymeGradual glandular atrophy
PDE5 inhibitorsTadalafilPhosphodiesterase type 5Smooth muscle relaxation, vascular effects
Selective apoptotic agentsFexapotide triflutatecIAP1 pathwayTargeted glandular apoptosis
PSA-activated cytotoxinsPRX-302 (Topsalysin)Cell membrane pore formationLocalized necrosis

The therapeutic implications of this mechanism are profound and multi-faceted. First, FT administration requires only a brief office-based procedure (several minutes) under ultrasound guidance without catheterization or anesthesia [2] [5]. Second, its localized action eliminates systemic side effects characteristic of oral medications, including hypotension, sexual dysfunction, and drug interactions [3]. Third, the biological response continues months post-administration, providing sustained symptomatic improvement evidenced by long-term IPSS reductions (median improvement -5.2 vs -3.0 for placebo, p<0.0001) [1].

Remarkably, FT demonstrates dual therapeutic applications. Beyond BPH management, Phase II trials in Grade Group 1 prostate cancer patients revealed significantly reduced progression to intervention. At 4-year follow-up, FT 15mg reduced intervention rates to 14.6% versus 57.1% in active surveillance controls (p<0.001), while also decreasing Gleason grade upgrades [7]. This represents a potential paradigm shift in low-risk prostate cancer management, possibly offering an intermediate option between passive surveillance and radical interventions.

The compound's clinical profile exhibits several unique advantages:

  • Rapid biological onset: Cellular apoptosis begins within hours
  • Durable effects: Single administration provides years of benefit
  • Tissue preservation: Stromal architecture remains intact
  • Non-immunogenic: Repeated injections possible without immune reaction [3] [5] [9]

Unlike thermal ablation techniques that cause coagulative necrosis and inflammation, FT's apoptotic mechanism produces minimal inflammatory response, potentially explaining its favorable adverse effect profile [3] [5]. The preservation of stromal elements may account for observed sexual function preservation and even improvement in SHIM scores versus placebo in clinical trials [3]. Additionally, the unexpected reduction in prostate cancer incidence suggests possible chemopreventive properties that warrant further investigation [1].

Table 3: Fexapotide Triflutate Clinical Outcomes from Major Studies

Outcome ParameterBPH Trials (3.58 yr mean)Prostate Cancer Trial (4 yr)Statistical Significance
Reduction in surgical interventions8.08% (FT) vs 27.85% (orals)Not applicablep<0.0001 [1]
Acute urinary retention incidence1.08% (FT)Not applicablep=0.0058 [1]
Prostate cancer incidence1.1% (FT) vs controlsNot applicablep=0.0116 [1]
Intervention with Gleason upgradeNot applicable14.6% (15mg FT) vs 57.1% (AS)p<0.001 [7]
IPSS improvement (median)-5.2 points (FT) vs -3.0 (placebo)Not applicablep<0.0001 [1]

As of July 2025, FT remains under investigation with NDA/BLA status pending in multiple jurisdictions and ongoing research exploring its full therapeutic potential [4] [6]. Its development represents a significant advancement in targeted prostate therapy, potentially establishing a new therapeutic category for urological conditions characterized by benign or malignant cellular proliferation.

Table 4: Fexapotide Triflutate Compound Information

DesignationChemical InformationDevelopment Status
Generic nameFexapotide triflutateNDA/BLA stage [4]
Previous nameNX-1207 [4]
Molecular formulaC92H164F3N27O27S [6]
CAS registry1609252-56-3 [6]
Amino acid sequenceIle-Asp-Gln-Gln-Val-Leu-Ser-Arg-Ile-Lys-Leu-Glu-Ile-Lys-Arg-Cys-Leu [9]
Mechanism classificationcIAP1 stimulant [6]
OriginatorNymox Pharmaceutical Corporation [4]

Properties

CAS Number

492447-54-8

Product Name

Fexapotide

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C90H163N27O25S

Molecular Weight

2055.5 g/mol

InChI

InChI=1S/C90H163N27O25S/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-/m0/s1

InChI Key

BROGCIMRGWLMOO-SJPGHYFNSA-N

Synonyms

fexapotide
NX-1207

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.